molecular formula C10H13NO B1611564 1-Pyridin-3-YL-pent-4-EN-1-OL CAS No. 81418-01-1

1-Pyridin-3-YL-pent-4-EN-1-OL

Cat. No.: B1611564
CAS No.: 81418-01-1
M. Wt: 163.22 g/mol
InChI Key: BDYTVZFUERQVCT-UHFFFAOYSA-N
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Description

1-Pyridin-3-YL-pent-4-EN-1-OL is an organic compound characterized by a pyridine ring attached to a pentenol chain.

Scientific Research Applications

1-Pyridin-3-YL-pent-4-EN-1-OL has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-3-YL-pent-4-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with 4-bromo-1-butene . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-YL-pent-4-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Mechanism of Action

The mechanism of action of 1-Pyridin-3-YL-pent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. In biological systems, it may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Pyridin-3-YL-pent-4-EN-1-OL is unique due to its combination of a pyridine ring and a pentenol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-pyridin-3-ylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h2,4-5,7-8,10,12H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYTVZFUERQVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508364
Record name 1-(Pyridin-3-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81418-01-1
Record name 1-(Pyridin-3-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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